![molecular formula C13H9BrClFS B7998861 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998861.png)
1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aryl halides It features a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common approach is the halogenation of a suitable precursor, such as a phenyl sulfide derivative, followed by further functionalization to introduce the desired substituents. For instance, the bromination of a phenyl sulfide using N-bromosuccinimide (NBS) can yield the bromo-substituted intermediate, which can then be chlorinated and fluorinated under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced to thiols or other sulfur-containing derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Triphenylphosphine Dibromide: Employed for chlorination.
Palladium Catalysts: Utilized in coupling reactions.
Major Products:
Substituted Benzene Derivatives: Resulting from substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation.
Biphenyl Derivatives: Produced via coupling reactions.
Scientific Research Applications
1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Shares the bromo and fluoro substituents but lacks the sulfanylmethyl group.
1-Bromo-4-chlorobenzene: Contains bromo and chloro substituents but no fluorine or sulfanylmethyl group.
4-Bromo-1-fluorobenzene: Another similar compound with bromo and fluoro substituents.
Uniqueness: 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other aryl halides and expands its utility in various applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-2-chloro-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFS/c14-10-3-1-9(2-4-10)8-17-11-5-6-13(16)12(15)7-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGLPODASQLSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
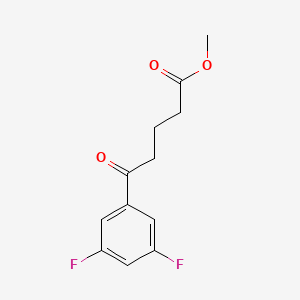
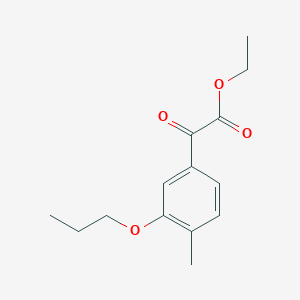

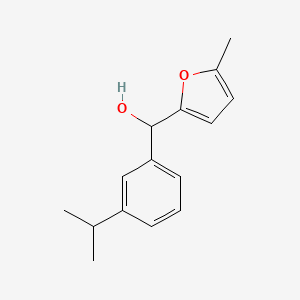
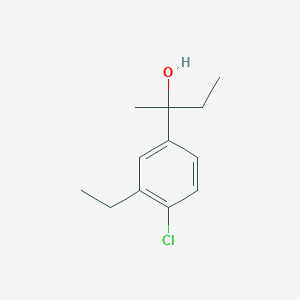

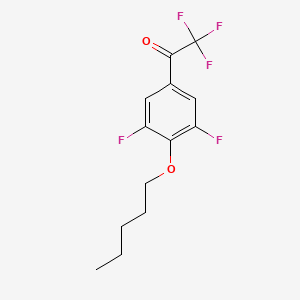
![4-[(Cyclopropanemethoxy)methyl]thiophenol](/img/structure/B7998840.png)
![4-[(4-Ethylpiperazino)methyl]thiophenol](/img/structure/B7998841.png)
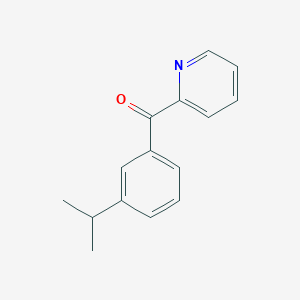
![2-[(Di-n-propylamino)methyl]thiophenol](/img/structure/B7998870.png)
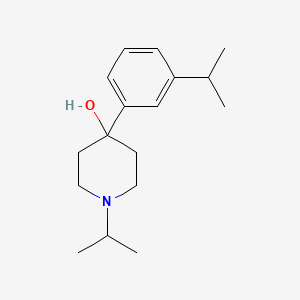
![3-[(Cyclohexanemethoxy)methyl]thiophenol](/img/structure/B7998888.png)

